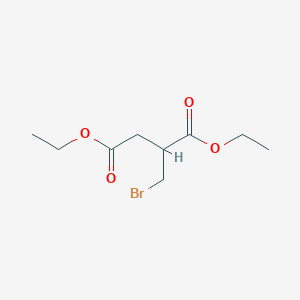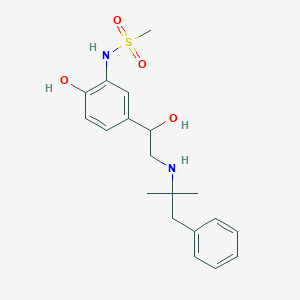
trans-4-Aminociclohexanol
Descripción general
Descripción
Synthesis Analysis
The synthesis of trans-4-Aminocyclohexanol involves a multi-step process starting from 4-acetylaminophenol or p-aminophenol as the starting material. Jian (2000) described a practical method where trans-4-Aminocyclohexanol is synthesized via hydrogenation, hydrolysis, and separation of isomers, achieving a total yield of 45% based on the starting material. Li Jia-jun (2012) reported a two-step process with a selectivity of 96.9% and an overall yield of 67.0%, highlighting the efficiency of these synthetic routes (Jian, 2000) (Li Jia-jun, 2012).
Molecular Structure Analysis
The molecular structure of trans-4-Aminocyclohexanol has been characterized using various spectroscopic methods, including infrared, 1H, and 13C NMR spectroscopy. These studies confirm the molecular identity and purity of the synthesized compound and provide insights into its stereochemistry and conformational properties. The presence of the amino and hydroxyl functional groups on the cyclohexane ring plays a critical role in its chemical behavior and reactivity (Li Jia-jun, 2012).
Chemical Reactions and Properties
Trans-4-Aminocyclohexanol undergoes various chemical reactions, including acetylation, hydrogenation, and the formation of Schiff bases. These reactions are crucial for the further functionalization of the molecule and its application in the synthesis of more complex compounds. The amino group in trans-4-Aminocyclohexanol is a reactive site for nucleophilic substitution and other transformations, leading to a wide range of derivatives with potential pharmacological activities (Jian, 2000).
Physical Properties Analysis
The physical properties of trans-4-Aminocyclohexanol, such as melting point and solubility, are influenced by its molecular structure. The compound exhibits a melting point range of 112-114°C, indicating its purity and crystalline nature. Understanding these physical properties is essential for the compound's handling, storage, and application in various chemical and pharmaceutical formulations (Jian, 2000).
Chemical Properties Analysis
The chemical properties of trans-4-Aminocyclohexanol, including its reactivity and stability, are key to its utility as a pharmaceutical intermediate. Its ability to undergo selective reactions, coupled with its stability under various conditions, makes it a valuable compound in the synthesis of a wide range of therapeutic agents. The amino and hydroxyl groups provide sites for chemical modifications, enabling the synthesis of a variety of pharmacologically active molecules (Jian, 2000); (Li Jia-jun, 2012).
Aplicaciones Científicas De Investigación
Síntesis Orgánica
El trans-4-Aminociclohexanol se utiliza como materia prima en la síntesis orgánica . Es un compuesto versátil que puede participar en una variedad de reacciones, lo que lo convierte en una herramienta valiosa en el campo de la química orgánica.
Síntesis de Fármacos
Este compuesto es un intermedio importante en la síntesis de fármacos como el clorhidrato de ambroxol . El ambroxol es un fármaco que descompone las flemas, utilizado en el tratamiento de enfermedades respiratorias asociadas con moco viscoso o excesivo.
Formación de Ésteres
El this compound puede reaccionar con ácido butírico- (éster de 2-cloro-etilo) para obtener éster de 4-amino-ciclohexilo de ácido butírico . Esta reacción necesita un agente catalítico como lipasa de Aspergillus niger y un disolvente como 2-metil-butan-2-ol .
Estudios de Solubilidad
El compuesto es soluble en agua , lo que lo hace útil en estudios relacionados con la solubilidad y la disolución, aspectos importantes en los campos de la farmacéutica y la ciencia ambiental.
Mecanismo De Acción
Target of Action
Trans-4-Aminocyclohexanol, also known as 4-Aminocyclohexanol, is primarily used in the synthesis of drugs such as Ambroxol hydrochloride . The primary target of this compound is the respiratory system .
Mode of Action
It is known to be involved in the synthesis of n-substituted 7-azabicyclo[221]heptanes via transannular nucleophilic displacement . This suggests that it may interact with its targets through a nucleophilic displacement mechanism.
Biochemical Pathways
Trans-4-Aminocyclohexanol is involved in several biochemical pathways during the synthesis of various compounds. For instance, it is used in the synthesis of benzoxazine, which is required for the preparation of polybenzoxazine-silica hybrid nanocomposites . It can also react with butyric acid- (2-chloro-ethyl ester) to get butyric acid 4-amino-cyclohexyl ester .
Result of Action
The molecular and cellular effects of trans-4-Aminocyclohexanol’s action are largely dependent on the specific biochemical pathways it is involved in. For example, in the synthesis of benzoxazine, it contributes to the formation of a compound that is used in the preparation of polybenzoxazine-silica hybrid nanocomposites .
Action Environment
The action, efficacy, and stability of trans-4-Aminocyclohexanol can be influenced by various environmental factors. For instance, it is known to be sensitive to air . Therefore, it should be stored in well-sealed containers in a dry, cool, and well-ventilated place
Safety and Hazards
Propiedades
IUPAC Name |
4-aminocyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-5-1-3-6(8)4-2-5/h5-6,8H,1-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLXLGZJLAOKJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70218630, DTXSID001312113 | |
| Record name | 4-Aminocyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70218630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-Aminocyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001312113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6850-65-3, 27489-62-9, 40525-78-8 | |
| Record name | 4-Aminocyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6850-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Aminocyclohexanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006850653 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-4-Aminocyclohexan-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027489629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Aminocyclohexanol, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040525788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Aminocyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70218630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-Aminocyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001312113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-aminocyclohexanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.221 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-4-aminocyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.070 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-AMINOCYCLOHEXANOL, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6E7B62984 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-AMINOCYCLOHEXANOL, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K079SXM0E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4-aminocyclohexanol?
A1: The molecular formula of 4-aminocyclohexanol is C6H13NO, and its molecular weight is 115.17 g/mol.
Q2: How can I distinguish between the cis and trans isomers of 4-aminocyclohexanol using spectroscopic methods?
A2: NMR spectroscopy is a powerful tool for distinguishing between cis and trans isomers. In the 1H NMR spectrum, the axial and equatorial protons of the cyclohexane ring in the trans isomer exhibit distinct coupling constants compared to the cis isomer [].
Q3: How does the cis/trans isomerism of 4-aminocyclohexanol influence the properties of materials incorporating this compound?
A3: The cis/trans isomerism can significantly impact the packing arrangement and intermolecular interactions within a material. For instance, in 2D perovskite materials, incorporating cis-4-aminocyclohexanol leads to different photoluminescence and photodetection properties compared to the trans isomer [].
Q4: Does 4-aminocyclohexanol exhibit any notable hydrogen bonding interactions?
A4: Yes, 4-aminocyclohexanol can participate in both intermolecular and intramolecular hydrogen bonding through its hydroxyl and amino groups. This is evident in the formation of a 1:1 molecular complex with (4-hydroxycyclohexyl)carbamic acid [] and its coordination with 18-crown-6 in inclusion materials [].
Q5: What are some common synthetic routes to 4-aminocyclohexanol?
A5: 4-Aminocyclohexanol can be synthesized through various methods, including:
- Reduction of 4-aminophenol: This method, often utilizing catalytic hydrogenation, can yield a mixture of cis and trans isomers [, ].
- Reductive amination of 4-hydroxycyclohexanone: This approach, frequently employing transaminases, offers control over the stereochemistry of the product [].
- Ring-opening of cyclic intermediates: Domino synthesis involving nitrones and donor-acceptor cyclopropanes provides a stereoselective route to cis-1,4-aminocyclohexanols [].
Q6: Can you elaborate on the stereoselective synthesis of 4-aminocyclohexanol isomers using enzymatic methods?
A6: Researchers have successfully employed one-pot enzymatic cascade reactions using keto reductases and amine transaminases to synthesize both cis and trans isomers of 4-aminocyclohexanol with high diastereoselectivity. By selecting stereocomplementary enzymes, the desired isomer can be obtained [].
Q7: Can 4-aminocyclohexanol be used as a starting material for the preparation of other valuable compounds?
A7: Absolutely. 4-Aminocyclohexanol serves as a key intermediate in the synthesis of various pharmaceuticals and their analogues, including:
- Ambroxol: A commonly used expectorant [, , ].
- N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosourea (CCNU) metabolites: These metabolites exhibit anticancer activity [].
- Dihydroquinoline-based muscarinic antagonists: These compounds show potential for treating respiratory diseases [].
Q8: Is 4-aminocyclohexanol utilized in polymer chemistry?
A8: Yes, 4-aminocyclohexanol is a valuable monomer for synthesizing functional polymers. For example, it can be reacted with formaldehyde and a bisphenol to create a novel benzoxazine monomer, which, upon polymerization, yields polybenzoxazine with tailored properties for applications in nanocomposites [].
Q9: What are the primary applications of 4-aminocyclohexanol and its derivatives?
A9: 4-Aminocyclohexanol and its derivatives have found applications in:
- Pharmaceuticals: As intermediates in the synthesis of expectorants, anticonvulsants, and potential therapeutics for pain management and diseases mediated by the ORL1 receptor [, , , ].
- Material science: As monomers for the preparation of functional polymers and hybrid nanocomposites [, ].
Q10: Are there known biological activities associated with 4-aminocyclohexanol?
A10: While 4-aminocyclohexanol itself might not possess potent biological activity, its derivatives exhibit a range of activities:
- Antifungal activity: Oxiranes derived from 4-aminocyclohexanol have shown antifungal properties [, ].
- Antibacterial activity: Glucopyranoside derivatives of neamine modified in the 2-deoxystreptamine ring, synthesized from 4-aminocyclohexanol, have been investigated for their antibacterial potential [].
Q11: Has 4-aminocyclohexanol been studied for its potential to interact with enzymes?
A11: Yes, 4-aminocyclohexanol has been investigated as a ligand for trypsin, with its crystal structure in complex with the enzyme determined []. This research provides insights into the binding interactions of this compound with biological targets.
Q12: Is there any information available on the metabolism of 4-aminocyclohexanol in living organisms?
A12: Research has explored the metabolism of cyclohexylamine, a closely related compound, in various species. Studies have identified 4-aminocyclohexanol as a metabolite of cyclohexylamine in rats, rabbits, and guinea pigs [, ]. The metabolic pathways and extent of metabolism vary between species.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6Z)-10-hydroxy-2-methoxy-3-methylidene-6-propylidene-2-azaspiro[4.5]dec-7-ene-1,4,9-trione](/img/structure/B47260.png)

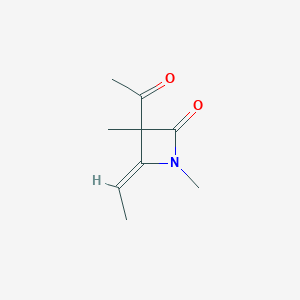

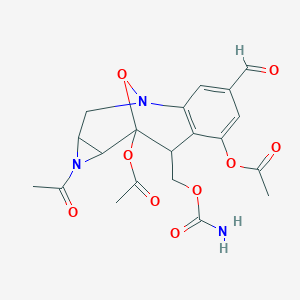
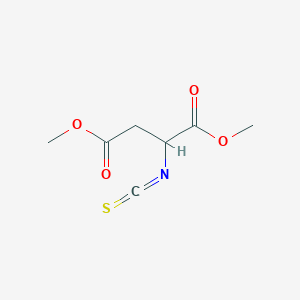


![4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B47277.png)
